molecular formula C19H16N4O2S2 B2723362 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1226455-99-7

2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2723362
CAS No.: 1226455-99-7
M. Wt: 396.48
InChI Key: CGXWYWBYALHBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a sophisticated heterocyclic compound designed for advanced pharmaceutical and agrochemical research. This complex molecule integrates several privileged pharmacophores, including a furan ring, a 1,3,4-thiadiazole core, and a 1,3-benzothiazole unit, linked through a piperidine-carbonyl bridge. This strategic architecture suggests significant potential for interacting with diverse biological targets. Compounds featuring the 1,3,4-thiadiazole moiety are extensively investigated for their antimicrobial properties. Research on analogous structures has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and other pathogens like Helicobacter pylori . The mechanism of action for such hybrid molecules often involves the inhibition of essential bacterial enzymes, such as MurB, a key player in peptidoglycan cell wall synthesis, or the generation of cytotoxic reactive intermediates following enzymatic reduction . The presence of the benzothiazole scaffold further expands the compound's research utility, as this heterocycle is a common feature in molecules studied for its anticancer and neuroprotective activities. The integration of these systems into a single molecule makes this compound a valuable chemical tool for probing new biological pathways and developing novel therapeutic agents against resistant infections and other diseases. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(18-20-13-4-1-2-6-15(13)26-18)23-9-7-12(8-10-23)16-21-22-17(27-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXWYWBYALHBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of Thiadiazole Ring: The thiadiazole ring is often formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The benzothiazole and thiadiazole moieties are then coupled using appropriate linkers and reagents.

    Introduction of Piperidine and Furan Rings: The piperidine and furan rings are introduced through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole, thiadiazole, or furan rings, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and selected analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Heterocyclic Components
Target Compound 1,3-Benzothiazole Piperidine-1-carbonyl, 5-(furan-2-yl)-1,3,4-thiadiazole Benzothiazole, thiadiazole, piperidine, furan
9c () Benzimidazole Phenoxymethyl-triazole, 4-bromophenyl-thiazole Benzimidazole, triazole, thiazole
7a () Pyrazole 5-Methyl-1,3,4-thiadiazole-thioacetyl Pyrazole, thiadiazole
9d () Pyrazole 1,3,4-Thiadiazole-thiopropanoyl, phenyl Pyrazole, thiadiazole
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine () 1,3,4-Thiadiazole 4-Pyridyl, amine Thiadiazole, pyridine
N-[(Furan-2-yl)methyl]-2-({5-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () Piperazine 3-Nitrobenzoyl, furan-2-ylmethyl, thiadiazole-sulfanyl Piperazine, thiadiazole, furan

Key Observations :

  • The target compound uniquely combines benzothiazole with piperidine-thiadiazole-furan architecture, distinguishing it from analogs that prioritize pyrazole (e.g., 7a, 9d) or benzimidazole cores (e.g., 9c).
  • Thiadiazole is a common motif in all compounds, often linked to sulfur-containing groups (e.g., thioacetyl in 7a) or aromatic systems (e.g., pyridyl in ).
  • Furan substitution is rare outside the target compound and , where it may enhance π-π stacking or hydrogen-bonding interactions .

Key Observations :

  • Yields for analogs range from 55–84% , with click chemistry () and thiol-alkylation () being efficient methods.
  • The target compound’s synthesis likely involves piperidine-thiadiazole coupling followed by benzothiazole functionalization, which may require specialized catalysts or protecting groups.

Physical and Spectral Properties

Compound Melting Point (°C) Spectral Data (Highlight) Reference
Target Compound N/A IR: C=O stretch (~1650–1700 cm⁻¹), ¹H NMR: Piperidine protons (~1.5–3.5 ppm)
9c () Not reported ¹H NMR: Aromatic protons (δ 7.2–8.2 ppm), triazole CH (~7.5 ppm)
7a () 189.6 (dec) ¹H NMR: SCH₂ (δ 4.86 ppm), NH₂ (δ 8.00 ppm)
9d () 186.6 ¹H NMR: CH₃ (δ 1.69 ppm), thiadiazole CH (δ 9.58 ppm)
N/A X-ray crystallography confirms planar thiadiazole-pyridyl structure

Key Observations :

  • Thiadiazole-related protons (e.g., SCH₂ in 7a) and NH₂ groups are consistent across analogs.
  • The target compound’s carbonyl group (piperidine-1-carbonyl) would exhibit distinct IR and ¹H NMR signals compared to acetamide or thioether linkages in analogs.

Biological Activity

The compound 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that integrates various heterocyclic structures, notably furan and thiadiazole moieties. This unique combination suggests a potential for significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C16H16N4O1S2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_1\text{S}_2

This structure features:

  • A piperidine ring
  • A benzothiazole moiety
  • A thiadiazole ring substituted with a furan group

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan rings exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit bacterial growth effectively. The compound under study is hypothesized to possess similar activities due to its structural components.

Table 1: Comparison of Antimicrobial Activities of Thiadiazole Derivatives

Compound NameStructure FeaturesAntimicrobial ActivityReference
Compound AThiadiazole + FuranModerate
Compound BThiadiazole OnlyLow
Compound CFuran + BenzothiazoleHigh

Cytotoxicity and Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. In particular, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, structural analogs have demonstrated IC50 values in the micromolar range against several cancer types.

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Activity TypeReference
Compound DMCF-7 (Breast Cancer)0.28Antiproliferative
Compound EA549 (Lung Cancer)0.52Antiproliferative
Compound FSK-MEL-2 (Melanoma)4.27Antiproliferative

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of biological activities of benzothiazole and thiadiazole derivatives. For instance, a study highlighted the synthesis of a series of thiadiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, with specific emphasis on their structure-activity relationships (SAR).

Case Study Example

In a controlled study involving the evaluation of a series of benzothiazole-thiadiazole hybrids:

  • Objective : To assess cytotoxicity against human cancer cell lines.
  • Results : The most potent derivative exhibited an IC50 value of 0.004 µM against T-cell proliferation, indicating strong anticancer potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.